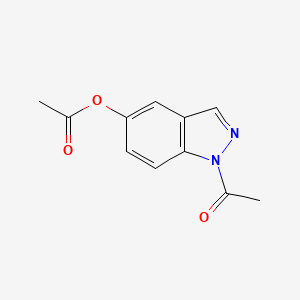

1-Acetyl-1h-indazol-5-yl acetate

Description

Historical Trajectory and Significance of Indazole Chemistry

The history of indazole chemistry dates back to the 19th century, with its initial synthesis marking a key development in heterocyclic chemistry. achemblock.com First described by Emil Fischer, the indazole ring is an isomeric form of benzimidazole, differing in the arrangement of its two nitrogen atoms. researchgate.net The molecule can exist in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.gov

Early research focused on understanding the fundamental reactivity and synthesis of the indazole ring system. Over the last few decades, efforts have intensified to develop novel and efficient synthetic routes to create a wide variety of substituted indazoles. lookchem.com These synthetic advancements have been crucial, as the indazole ring system is not commonly found in nature, with only a few natural products like nigellicine and nigeglanine containing this moiety. researchgate.netsigmaaldrich.com The vast majority of biologically active indazoles are the result of synthetic organic chemistry, highlighting the importance of continued innovation in this area. researchgate.netlookchem.com

The Indazole Core as a Versatile Pharmacophore in Medicinal Chemistry

The significance of the indazole nucleus in medicinal chemistry cannot be overstated. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal pharmacophore for designing drugs that can bind effectively to biological targets like enzymes and receptors. nih.gov The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, a versatility that enhances binding affinity and specificity. nih.gov

The indazole scaffold is a core component of numerous FDA-approved drugs, demonstrating its therapeutic value across a range of diseases. researchgate.netnih.gov For example, Granisetron is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy, while Axitinib and Pazopanib are potent tyrosine kinase inhibitors used in cancer therapy. researchgate.netnih.gov The broad spectrum of pharmacological activities associated with indazole derivatives is remarkable, encompassing:

Anti-inflammatory sigmaaldrich.com

Antitumor nih.gov

Antibacterial and Antifungal sigmaaldrich.com

Anti-HIV nih.govsigmaaldrich.com

Antihypertensive alchempharmtech.com

Neuroprotective alchempharmtech.com

This wide range of biological activities has solidified the indazole ring as a privileged structure in drug discovery, prompting extensive research into the synthesis and evaluation of new derivatives. researchgate.netalchempharmtech.com

| Drug Name | Therapeutic Class | Target/Mechanism of Action |

| Granisetron | Antiemetic | 5-HT3 receptor antagonist |

| Axitinib | Anticancer | Tyrosine kinase inhibitor (VEGFR) |

| Pazopanib | Anticancer | Tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit) |

| Niraparib | Anticancer | PARP inhibitor |

| Benzydamine | Anti-inflammatory | NSAID |

Academic Research Perspectives on 1-Acetyl-1H-indazol-5-yl Acetate (B1210297) within Indazole Derivatives

Within the vast family of indazole derivatives, 1-Acetyl-1H-indazol-5-yl acetate stands out not as an end-product with documented biological activity itself, but as a crucial synthetic intermediate or building block. Academic and pharmaceutical research often utilizes such protected or activated forms of a core scaffold to facilitate the construction of more complex molecules.

The presence of the acetyl groups at the N1 position of the indazole ring and on the C5 hydroxyl group serves two primary purposes in synthesis. The N-acetyl group can act as a protecting group, preventing unwanted reactions at the N1 position, and it can also influence the regioselectivity of subsequent reactions. The O-acetyl group (acetate) at the C5 position makes the hydroxyl group less reactive and can be a useful handle for further chemical transformations.

While direct research focusing on the biological properties of this compound is not prominent in the literature, its importance is implied through its role in synthetic chemistry. It serves as a key precursor for creating more elaborate indazole-based compounds that are then tested for various pharmacological activities. For instance, research into novel kinase inhibitors or receptor antagonists often involves multi-step syntheses where intermediates like this compound would be deprotected and subsequently modified to generate a library of final compounds for biological screening. researchgate.net The synthesis of 2-((1-Acetyl-1H-indazol-5-yl)oxy)-5-fluorobenzonitrile is an example of how this intermediate is used to build more complex structures. researchgate.net This highlights the compound's utility in expanding the chemical space around the indazole core to discover new therapeutic agents.

| Compound Name | CAS Number | Molecular Formula | Role in Research |

| This compound | 36174-07-9 | C11H10N2O3 | Synthetic Intermediate / Building Block |

| 2-((1-Acetyl-1H-indazol-5-yl)oxy)-5-fluorobenzonitrile | Not Available | C16H10FN3O2 | Synthetic Derivative |

| 2-(1-Acetyl-1H-indazol-5-yl)-pyrrole-1-carboxylic acid tert-butyl ester | Not Available | C20H21N3O3 | Synthetic Derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-acetylindazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-11-4-3-10(16-8(2)15)5-9(11)6-12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYXVXUUPIMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189743 | |

| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36174-07-9 | |

| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036174079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-5-ol, 1-acetyl-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Indazole Systems

Established Strategies for Indazole Core Synthesis

The construction of the fundamental indazole scaffold can be achieved through a variety of established synthetic strategies. These methods can be broadly categorized into classical cyclization and condensation reactions and modern palladium-catalyzed cross-coupling approaches, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Classical Cyclization and Condensation Reactions

Classical methods for indazole synthesis have been the bedrock of indazole chemistry for over a century. These reactions typically involve the formation of the pyrazole ring onto a pre-existing benzene derivative through intramolecular cyclization.

One of the most traditional methods is the Jacobsen indazole synthesis , which involves the rearrangement of o-triazeno-toluene derivatives. Another widely used approach is the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. This method provides a practical route to indazoles, and the use of O-methyloximes can effectively prevent the competing Wolff-Kishner reduction, which can be a significant side reaction when using the free aldehydes.

Condensation reactions of hydrazines with appropriately substituted benzene precursors are also common. For instance, the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate (B1210297), followed by an acid or base-induced ring closure, offers a pathway to 1H-indazoles. researchgate.net A one-pot condensation-Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, generated from commercially available reagents, provides a mild and efficient route to 2H-indazoles. acs.org

The following table summarizes some examples of classical indazole synthesis methods:

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| o-Fluorobenzaldehyde and Hydrazine Hydrate | Hydrazine hydrate (solvent) | 1H-Indazole | - | jlu.edu.cn |

| 2-Formylphenylboronic acid and Diethyl azodicarboxylate | 1. Cu(OAc)₂, CH₂Cl₂ 2. TFA | Diethyl 1H-indazole-1,2-dicarboxylate | - | researchgate.net |

| o-Nitrobenzaldehyde and Aniline | 1. Aniline, EtOH, reflux 2. P(OEt)₃ | 2-Phenyl-2H-indazole | - | nih.gov |

| 2,6-Dialkoxyacetophenone hydrazones | PPA | 3-Methyl-4-alkoxy-1H-indazoles | - | apolloscientific.co.uk |

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Indazoles

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted indazoles, allowing for the introduction of a wide array of functional groups with high efficiency and selectivity. These methods often involve the formation of C-C or C-N bonds to construct or functionalize the indazole ring system.

The Suzuki-Miyaura cross-coupling is a powerful tool for the arylation of indazoles. For instance, a series of 3-aryl-1H-indazoles and N-methyl-3-arylindazoles have been synthesized from 3-iodo-1H-indazole and arylboronic acids using a Pd(PPh₃)₄ catalyst. acs.org This methodology provides an efficient route to introduce aryl substituents at the C3 position. Direct C7-arylation of indazoles with iodoaryls has also been achieved using Pd(OAc)₂ as the catalyst and 1,10-phenanthroline as the ligand. nih.gov

Palladium-catalyzed intramolecular amination reactions are also employed for the synthesis of the indazole core. For example, 2-bromophenyl hydrazone derivatives can undergo intramolecular amination in the presence of a palladium catalyst to yield 3-substituted indazoles. jlu.edu.cn Furthermore, palladium-catalyzed oxidative direct C3- and C7-alkenylations of indazoles have been developed, offering a step- and atom-economical approach to functionalized indazoles. sigmaaldrich.com

Below is a table illustrating some palladium-catalyzed reactions for indazole synthesis and functionalization:

| Indazole Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| 3-Iodo-1H-indazole | Arylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | 3-Aryl-1H-indazole | - | acs.org |

| 1H-Indazole | Iodoaryl | Pd(OAc)₂ / 1,10-phenanthroline / K₂CO₃ | C7-Aryl-1H-indazole | Good | nih.gov |

| 2-Bromophenyl hydrazone | - | Pd₂(dba)₃ / P(2-Tol)₃ / Cs₂CO₃ | 3-Substituted Indazole | Moderate to Excellent | jlu.edu.cn |

| 1H-Indazole | Olefin | Pd(OAc)₂ / Ag₂CO₃ (oxidant) | C3-Alkenyl-1H-indazole | Good | sigmaaldrich.com |

Targeted Synthesis of 1-Acetyl-1H-indazol-5-yl Acetate and its Structural Analogues

While a direct, one-pot synthesis of this compound is not explicitly detailed in the reviewed literature, its synthesis can be envisioned through a multi-step process involving the formation of a 5-hydroxyindazole intermediate followed by selective acylation at the N-1 and C-5 positions.

Acylation Reactions on Indazole Scaffolds

The acylation of indazoles is a key transformation for introducing carbonyl functionalities, which can serve as handles for further derivatization or are integral to the biological activity of the final molecule. Acylation can occur at either the N-1 or N-2 position of the indazole ring, and achieving regioselectivity is a significant aspect of these reactions.

Generally, N-1 acylation is thermodynamically favored. researchgate.net Various methods have been developed for the N-acylation of indazoles. An electrochemical approach provides a base-free and catalyst-free method for the selective N1-acylation of indazoles using acid anhydrides. jlu.edu.cn This "anion pool" method involves the electrochemical reduction of the indazole to generate an indazole anion, which then reacts with the acid anhydride. Another one-pot direct N1-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc₂O) system, which provides high yields and selectivities.

The following table presents examples of acylation reactions on indazole scaffolds:

| Indazole | Acylating Agent | Conditions | Product | Yield (%) | Reference |

| Indazole | Acetic Anhydride | Electrochemical (anion pool) | 1-Acetyl-1H-indazole | 82 | jlu.edu.cn |

| Indazole | Carboxylic Acid | DMAPO/Boc₂O | N1-Acyl indazole | High |

Regioselective Functionalization at the Indazole 1- and 5-Positions

To synthesize this compound, regioselective functionalization at both the N-1 and C-5 positions is crucial. A plausible synthetic route would commence with a 5-substituted indazole, such as 5-hydroxy-1H-indazole.

The synthesis of 5-substituted indazoles can be achieved through various methods. For instance, Sonogashira coupling of trimethylsilylacetylene with 2-fluoro-5-iodobenzonitrile, followed by cycloaddition and treatment with hydrazine, can afford 5-substituted-3-aminoindazoles.

Once 5-hydroxy-1H-indazole is obtained, the subsequent challenge lies in the selective acetylation of both the nitrogen at the 1-position and the hydroxyl group at the 5-position. The relative reactivity of the N-H and O-H groups will dictate the reaction conditions required for di-acetylation. It is conceivable that a di-acetylation reaction using an excess of an acetylating agent, such as acetic anhydride, in the presence of a suitable base or catalyst, could lead to the desired product. The N-acetylation would likely proceed readily, and forcing conditions might be required to achieve the O-acetylation of the phenolic hydroxyl group.

While a specific protocol for the di-acetylation of 5-hydroxy-1H-indazole to yield this compound was not found in the provided search results, the principles of N-acylation and O-acylation of similar heterocyclic and aromatic systems suggest that such a transformation is feasible.

Novel Synthetic Protocols and Yield Optimization in Indazole Synthesis

The field of indazole synthesis is continually evolving, with a focus on developing more efficient, sustainable, and versatile methodologies. Recent advances have centered on novel catalytic systems, one-pot procedures, and the use of greener reaction media.

Novel protocols often aim to improve upon the limitations of classical methods, such as harsh reaction conditions or the generation of stoichiometric byproducts. For example, the use of microwave irradiation has been shown to accelerate indazole synthesis. Flow chemistry is another emerging area that offers advantages in terms of safety, scalability, and automation for multi-step syntheses.

Yield optimization is a critical aspect of synthetic chemistry. In the context of palladium-catalyzed reactions, optimization often involves screening different catalysts, ligands, bases, and solvents to maximize the yield and selectivity of the desired product. For instance, in the direct arylation of 1H-indazole, the choice of ligand (e.g., monodentate vs. bidentate) can significantly impact the reaction outcome. High-throughput screening and statistical modeling are also being employed to rapidly identify optimal reaction conditions.

The following table highlights some recent and optimized approaches to indazole synthesis:

| Reaction Type | Key Innovation/Optimization | Advantage | Reference |

| Reductive Cyclization | Use of triethyl phosphite under microwave irradiation | Shorter reaction times | |

| Palladium-Catalyzed Arylation | "On water" reaction conditions with PPh₃ as ligand | Greener solvent, reduced catalyst loading | |

| One-Pot Synthesis | Condensation-Cadogan reductive cyclization | Operational simplicity and efficiency | acs.org |

| Flow Chemistry | Multi-step synthesis in a continuous sequence | Automation, improved safety and scalability |

Advanced Spectroscopic and Structural Characterization of Indazole Derivatives

Comprehensive Spectroscopic Elucidation Techniques

Spectroscopic methods provide a wealth of information regarding the molecular structure, connectivity, and functional groups present in 1-Acetyl-1h-indazol-5-yl acetate (B1210297).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. For 1-Acetyl-1h-indazol-5-yl acetate, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indazole ring would likely appear as multiplets in the downfield region. The chemical shifts and coupling constants of these protons would be crucial in confirming the substitution pattern on the bicyclic system. The two acetyl groups, one on the indazole nitrogen (N-acetyl) and the other on the 5-position oxygen (O-acetyl), would each exhibit a singlet in the aliphatic region, likely at different chemical shifts, reflecting their distinct electronic environments.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The spectrum would show characteristic signals for the carbonyl carbons of the two acetyl groups, the aromatic carbons of the indazole ring, and the methyl carbons of the acetyl groups. The chemical shifts of the carbon atoms in the indazole ring would further confirm the structure and substitution.

A hypothetical data table for the expected NMR shifts is presented below.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| N-Acetyl (CH₃) | Predicted singlet | Predicted signal |

| O-Acetyl (CH₃) | Predicted singlet | Predicted signal |

| Indazole Ring Protons | Predicted multiplets | Predicted signals |

| N-Acetyl (C=O) | - | Predicted signal |

| O-Acetyl (C=O) | - | Predicted signal |

Note: This table represents predicted data, as specific experimental values for this compound are not currently available in the public domain.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity. For this compound (C₁₁H₁₀N₂O₃), high-resolution mass spectrometry (HRMS) would be utilized to obtain a highly accurate mass measurement. The expected monoisotopic mass would be calculated, and the observation of the molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at this precise mass-to-charge ratio (m/z) would provide strong evidence for the compound's identity.

Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. For instance, the loss of acetyl groups or other characteristic fragments would be consistent with the proposed structure.

| Ion | Expected m/z |

| [M]⁺ | Calculated value |

| [M+H]⁺ | Calculated value |

| [M-CH₂CO]⁺ | Calculated value |

| [M-CH₃CO]⁺ | Calculated value |

Note: This table represents predicted data, as specific experimental values for this compound are not currently available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong absorption bands in the carbonyl region would be indicative of the two acetyl groups. The C=O stretching frequency for the N-acetyl group would likely differ from that of the O-acetyl (ester) group due to their different chemical environments. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups, as well as C-N and C-O stretching vibrations, would be observed.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-Acetyl (C=O stretch) | Predicted range |

| O-Acetyl (C=O stretch) | Predicted range |

| Aromatic C-H stretch | Predicted range |

| Aliphatic C-H stretch | Predicted range |

| C-N stretch | Predicted range |

| C-O stretch | Predicted range |

Note: This table represents predicted data, as specific experimental values for this compound are not currently available in the public domain.

X-ray Crystallographic Analysis for Conformational and Supramolecular Insights

While spectroscopic techniques provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles.

Single Crystal X-ray Diffraction Studies

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, providing precise atomic coordinates. This would definitively confirm the molecular structure, including the planarity of the indazole ring system and the conformation of the acetyl groups.

A hypothetical data table for crystallographic data is presented below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Note: This table represents hypothetical data, as a crystal structure for this compound has not been reported in the public domain.

Exploration of Biological Activities and Pharmacological Potentials of Indazole Derivatives

Structure-Activity Relationship (SAR) Investigations in Indazole Chemistry

The biological activity of indazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological efficacy and selectivity, guiding the design of more potent and targeted therapeutic agents. nih.govelsevierpure.com

The nature and position of substituents on the indazole ring play a pivotal role in determining the biological activity of the resulting compounds. nih.gov For instance, in the context of anticancer research, the introduction of various functional groups at different positions of the indazole scaffold has led to the discovery of potent agents.

Research has shown that substitutions at the C3, C5, and N1 positions of the indazole ring are particularly significant. For example, a study on a series of 1,3-disubstituted indazoles as novel HIF-1 inhibitors revealed that the substituted furan (B31954) moiety on the indazole skeleton is crucial for high HIF-1 inhibition. elsevierpure.com Another study on indazole derivatives as glucagon (B607659) receptor antagonists found that specific substitutions on the indole/indazole core led to potent antagonists with excellent pharmacokinetic properties. nih.gov

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, also significantly influence the biological activity. nih.gov For example, in a series of indazole derivatives evaluated as Aurora kinase inhibitors, the introduction of an acryloyl moiety enhanced the kinase activity, whereas an ethylamide derivative was found to be inactive. nih.gov

Table 1: Impact of Substituents on the Anticancer Activity of Indazole Derivatives

| Compound Series | Key Substituent Modifications | Observed Impact on Biological Activity |

| 1,3-Disubstituted Indazoles | Introduction of a substituted furan moiety. | Crucial for high HIF-1 inhibition. elsevierpure.com |

| Indazole/Indole Derivatives | Scaffold hopping and various substitutions. | Led to potent glucagon receptor antagonists. nih.gov |

| Indazole Amide Derivatives | Introduction of an acryloyl moiety vs. an ethylamide group. | Acryloyl group enhanced Aurora kinase inhibitory activity. nih.gov |

Positional Isomerism and Modulatory Effects on Target Interactions

The differential biological activities of N1- and N2-substituted indazoles are well-documented. For instance, in the development of M1 positive allosteric modulators, the positional isomers of the N-methyl indazole in dihydropyrazolo[1,5-a]pyrazin-4-(5H)-ones showed a significant impact on their potency. researchgate.net Similarly, studies on the alkylation of 1H-indazole have shown that the ratio of N1 and N2 isomers formed is dependent on the reaction conditions, with each isomer often exhibiting distinct biological profiles. nih.gov

Enzyme Inhibition Profiling of Indazole-Based Compounds

Indazole derivatives have emerged as potent inhibitors of various enzymes, a property that underpins many of their therapeutic applications.

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. While specific data on 1-Acetyl-1h-indazol-5-yl acetate (B1210297) is not available, other indazole derivatives have been investigated as MAO inhibitors. researchgate.net The structural similarity of the indazole nucleus to endogenous ligands allows it to interact with the active site of such enzymes. researchgate.net

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer and inflammation. Indazole derivatives have been extensively studied as kinase inhibitors. nih.gov Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole scaffold, highlighting the importance of this heterocyclic system in cancer therapy. researchgate.netrsc.org

Research has identified indazole-based compounds that inhibit a range of kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), p38α mitogen-activated protein kinase, and Transforming Growth Factor-β type I receptor kinase (ALK5). For example, a series of 1H-indazole derivatives were identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov The SAR studies of these inhibitors often reveal the importance of specific substitutions for achieving high potency and selectivity. nih.gov

Table 2: Examples of Indazole-Based Kinase Inhibitors

| Indazole Derivative Class | Target Kinase(s) | Therapeutic Context |

| Axitinib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma researchgate.netrsc.org |

| Pazopanib | VEGFR, PDGFR, FGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma researchgate.netrsc.org |

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Cancer nih.gov |

| Diarylurea derivatives | Multi-kinases | Cancer nih.gov |

Anticancer and Antiproliferative Research Endeavors

The anticancer potential of indazole derivatives is one of the most extensively researched areas. rsc.orgrsc.orgnih.gov The indazole scaffold is a key component of several approved anticancer drugs and numerous compounds in clinical development. researchgate.netnih.gov

The anticancer activity of indazole derivatives is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation, survival, and angiogenesis. nih.govrsc.org For example, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with one compound, 2f, demonstrating an IC50 value between 0.23 and 1.15 μM. rsc.org This compound was found to induce apoptosis in breast cancer cells. rsc.org

Furthermore, indazole-based compounds are being explored as inhibitors of other cancer-related targets, such as Hypoxia-Inducible Factor-1 (HIF-1), which is involved in tumor adaptation to hypoxic environments. elsevierpure.com The design and synthesis of novel indazole derivatives with improved efficacy and reduced side effects remain an active area of research in the quest for new anticancer therapies. nih.govnih.gov

In Vitro Cytotoxicity and Growth Inhibition Studies

There is no published research on the in vitro cytotoxicity or growth inhibitory effects of 1-Acetyl-1h-indazol-5-yl acetate against any cell lines. While various other indazole derivatives have been evaluated for their anti-cancer properties, no such data exists for this specific compound. oncotarget.comnih.govnih.govnih.gov

Induction of Apoptosis and Cell Cycle Modulation

No studies have been conducted to determine if this compound can induce apoptosis or modulate the cell cycle in any cell type. Research on other indazole-based compounds has shown apoptosis induction, but these findings are not directly applicable. oncotarget.comnih.govnih.gov

Anti-inflammatory and Immunomodulatory Investigations

Modulation of Inflammatory Pathways

The scientific literature contains no information regarding the ability of this compound to modulate inflammatory pathways. While some indazole derivatives have demonstrated anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX), no such studies have been performed on this compound. nih.govresearchgate.net

Receptor Antagonism (e.g., CCR4)

There is no evidence to suggest that this compound acts as an antagonist for any receptor, including the C-C chemokine receptor 4 (CCR4). Although certain indazole-containing molecules have been investigated as CCR4 antagonists, the activity of this compound in this regard is unknown.

Other Pharmacological Research Areas

Antiviral and Antimicrobial Activities

No research has been published detailing any antiviral or antimicrobial properties of this compound. While the indazole nucleus is present in some compounds with such activities, the specific profile of this derivative has not been investigated. researchgate.netnih.gov

Antimalarial and Antiparasitic Research

The global health burden of parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, necessitates the continuous search for novel and effective therapeutic agents. The indazole nucleus has emerged as a promising scaffold in the development of antiparasitic drugs.

Research into indazole derivatives has demonstrated their potential against a variety of parasites. For instance, certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown notable in vitro activity against several Leishmania species. mdpi.com Specifically, the compound NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) exhibited significant efficacy against Leishmania amazonensis in a murine model, with activity comparable to the standard drug amphotericin B. mdpi.com Furthermore, some 2-benzyl-5-nitroindazolin-3-one derivatives have displayed potent and selective in vitro activity against Leishmania amazonensis. nih.gov

The antiparasitic activity of indazoles is not limited to Leishmania. Studies have shown that certain indazole derivatives are active against Trichomonas vaginalis and Trypanosoma cruzi, the causative agents of trichomoniasis and Chagas disease, respectively. mdpi.comnih.gov The structural diversity of synthesized indazole derivatives allows for the fine-tuning of their activity and selectivity. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown to possess biological potency against three species of Leishmania. nih.gov

While no specific antimalarial or antiparasitic studies on This compound have been found in the reviewed literature, the established activity of other indazole derivatives suggests that this compound could be a candidate for future investigation in this area. The presence of the acetyl group at the 1-position and the acetate group at the 5-position could influence its interaction with parasitic targets and its pharmacokinetic properties.

Table 1: Examples of Indazole Derivatives with Antiparasitic Activity

| Compound/Derivative Class | Parasite | Activity | Reference |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis | Significant reduction in lesion growth and parasite load | mdpi.com |

| 2-benzyl-5-nitroindazolin-3-ones | Leishmania amazonensis | Potent and selective in vitro activity | nih.gov |

| 2H-Indazole Derivatives | Entamoeba histolytica, Giardia intestinalis, Trichomonas vaginalis | Potent antiprotozoal agents | nih.gov |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania species | Biological potency against three species | nih.gov |

Analgesic and Neuroprotective Potentials

The indazole scaffold is also a recognized pharmacophore in the development of agents targeting the central nervous system, including those with analgesic and neuroprotective properties.

A number of 4-substituted 1-phenyl-1H-indazoles have been synthesized and shown to possess appreciable analgesic activity in animal models. nih.gov The structural modifications on the indazole ring have been shown to modulate the analgesic and anti-inflammatory effects. nih.gov While direct analgesic testing of This compound is not reported, the known activity of related compounds warrants its investigation for potential pain-relieving properties.

In the realm of neuroprotection, various indazole derivatives have been explored for their potential to combat neurodegenerative diseases. nih.gov For instance, certain pyrimido[1,2-b]indazole derivatives have been identified as selective inhibitors of human monoamine oxidase B (MAO-B) with neuroprotective activity. benthamscience.com Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Furthermore, some 5-substituted indazole derivatives have demonstrated neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, a model relevant to Alzheimer's disease. researchgate.net The neuroprotective potential of indazoles is often linked to their antioxidant and anti-inflammatory properties. nih.govresearchgate.net

The imidazole-indazole analogs have also been noted for their potent neuroprotective activity. researchgate.net Although the specific mechanisms are diverse and depend on the substitution pattern of the indazole ring, the consistent appearance of neuroprotective effects across different indazole series highlights the importance of this scaffold. Given these findings, This compound represents a molecule of interest for future neuroprotective studies. Its chemical features may contribute to its ability to cross the blood-brain barrier and interact with targets relevant to neurodegeneration.

Table 2: Examples of Indazole Derivatives with Analgesic or Neuroprotective Activity

| Compound/Derivative Class | Activity | Potential Application | Reference |

| 4-Substituted 1-phenyl-1H-indazoles | Analgesic | Pain management | nih.gov |

| Pyrimido[1,2-b]indazole derivatives | Neuroprotective (MAO-B inhibition) | Parkinson's disease | benthamscience.com |

| 5-Substituted indazole derivatives | Neuroprotective (against Aβ-induced toxicity) | Alzheimer's disease | researchgate.net |

| Imidazole-indazole analogs | Neuroprotective | Neurodegenerative diseases | researchgate.net |

Computational Chemistry and Molecular Modeling Applications in Indazole Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as an indazole derivative, to the active site of a target protein. jocpr.comresearchgate.net This preliminary investigation of protein-ligand interactions is a cornerstone of rational drug design, allowing for the identification of promising therapeutic candidates. jocpr.com

Molecular docking simulations are pivotal in characterizing how indazole-based ligands interact with their biological targets. These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on various indazole derivatives have successfully used docking to elucidate binding modes within the active sites of protein kinases like VEGFR-2 and FGFR1. nih.gov In these studies, the indazole core often forms critical hydrogen bonds with hinge region residues of the kinase, a common binding motif for kinase inhibitors. nih.gov

The simulation also calculates a binding energy score, which estimates the binding affinity between the ligand and the target. jocpr.com A lower binding energy generally indicates a more stable complex and potentially higher potency. Research on other indazole analogues has demonstrated a strong correlation between predicted binding energies and experimentally determined inhibitory activities. jocpr.comnih.gov For 1-Acetyl-1h-indazol-5-yl acetate (B1210297) , docking studies would be essential to predict its binding orientation and affinity to various potential protein targets, providing a hypothesis for its mechanism of action.

Interactive Table: Example Parameters from Molecular Docking of Indazole Derivatives

This table illustrates the typical data generated from a molecular docking study, showing how different compounds can be evaluated based on their predicted interactions and binding energies.

| Compound ID | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Hydrogen Bonds |

| Derivative 8v | Renal Cancer Protein (6FEW) | Not Specified | Highest | Not Specified |

| Derivative 8w | Renal Cancer Protein (6FEW) | Not Specified | High | Not Specified |

| Derivative 8y | Renal Cancer Protein (6FEW) | Not Specified | High | Not Specified |

| Compound 3c | MDM2 Receptor | GLN72, HIS73 | -359.20 | 2 |

| Compound 6 | Thienothiazole | ASP228, PRO151, CYS220 | -6.32 | 3 |

Note: The data presented here is for illustrative purposes based on findings for other indazole derivatives to show the type of results obtained from docking studies. jocpr.comnih.govnih.gov

The insights gained from molecular docking are instrumental in the rational design of new analogues with improved therapeutic profiles. nih.gov By understanding the specific interactions that contribute to binding, medicinal chemists can strategically modify a lead compound to enhance its potency and selectivity. nih.govnih.gov For example, if a docking simulation of 1-Acetyl-1h-indazol-5-yl acetate revealed an unoccupied hydrophobic pocket in the target's active site, analogues with additional hydrophobic groups could be designed to fill this pocket, potentially increasing binding affinity.

This structure-guided approach has been successfully applied to optimize various indazole series. nih.govnih.gov Researchers have used docking results to guide the synthesis of derivatives with different substitution patterns, leading to compounds with significantly improved inhibitory activities against targets like epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2). nih.gov This iterative cycle of computational prediction, chemical synthesis, and biological evaluation accelerates the discovery of potent and selective drug candidates.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which govern their reactivity and interactions. These methods are essential for complementing experimental data and providing insights that are not accessible through classical molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net For indazole derivatives, DFT calculations are employed to determine various physicochemical properties and reactivity descriptors. nih.gov A common application is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as it provides an indication of the molecule's chemical stability and reactivity. nih.govekb.eg A smaller energy gap suggests that the molecule is more reactive and can be a better electron donor. nih.gov

Studies on novel indazole derivatives have utilized DFT calculations, often with the B3LYP functional, to compute HOMO-LUMO gaps, dipole moments, and molecular electrostatic potential (MEP) maps. nih.govresearchgate.netresearchgate.net The MEP map is particularly useful as it identifies the electron-rich and electron-deficient regions of a molecule, highlighting sites susceptible to electrophilic and nucleophilic attack. researchgate.net Applying DFT to This compound would yield fundamental data on its electronic characteristics, helping to predict its chemical behavior and interaction patterns. researchgate.net

Interactive Table: Example Quantum Chemical Descriptors Calculated via DFT for Indazole Analogues

This table shows representative electronic properties that can be calculated for a molecule like This compound using DFT methods.

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |

| Derivative 8a | -6.82 | -1.53 | 5.29 | 2.65 |

| Derivative 8c | -7.11 | -1.95 | 5.16 | 2.58 |

| Derivative 8s | -7.01 | -2.03 | 4.98 | 2.49 |

| Derivative 8u | -6.33 | -1.87 | 4.46 | 2.23 |

| Derivative 8x | -6.21 | -1.99 | 4.22 | 2.11 |

Note: This data is based on a study of N-alkylated indazole derivatives and serves to illustrate the type of information generated by DFT calculations. nih.gov

Quantum chemical calculations are also powerful tools for investigating the mechanisms of chemical reactions. DFT can be used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thus determine the activation barriers for a given transformation. mdpi.com This provides a detailed, step-by-step picture of how a reaction occurs.

For instance, DFT calculations were used to elucidate the radical chain mechanism for the synthesis of certain 2H-indazoles. nih.gov By modeling the proposed intermediates and transition states, researchers could confirm the most likely reaction pathway. Such mechanistic studies are crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies. For This compound , DFT could be used to explore its synthesis pathways or its potential metabolic transformations, offering a deeper understanding of its chemical stability and reactivity.

Advanced Simulation Methodologies for Biological Systems

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations are computational methods used to study the physical movements of atoms and molecules over time, providing valuable information on the stability and conformational changes of a ligand-protein complex within a simulated physiological environment. mdpi.comresearchgate.net

The process involves placing the docked complex into a simulation box filled with water molecules and ions to mimic the cellular environment. mdpi.com The system's trajectory is then calculated over a period of nanoseconds. Analysis of this trajectory, using metrics like the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), reveals the stability of the complex. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov MD simulations have been successfully applied to study the interactions of indazole derivatives with various protein targets, confirming the stability of binding modes predicted by docking. nih.govmdpi.comresearchgate.net These advanced simulations would be the next logical step after docking This compound to validate the stability of its predicted binding pose and understand its dynamic behavior within a biological target.

Molecular Dynamics Studies of Indazole-Protein Complexes

Extensive literature searches for computational chemistry and molecular modeling applications, specifically focusing on molecular dynamics (MD) simulations of "this compound" complexed with proteins, did not yield any specific research findings. While the broader class of indazole derivatives has been the subject of numerous computational studies, including MD simulations to investigate their interactions with various protein targets, research on the specific compound "this compound" in this context appears to be unavailable in the public domain.

Molecular dynamics simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In drug discovery and computational biology, MD simulations are instrumental in studying the stability of a ligand (like a potential drug molecule) within the binding site of a protein. These simulations can reveal detailed information about the binding modes, conformational changes, and the key amino acid residues involved in the interaction, thereby guiding the design of more potent and selective inhibitors.

Studies on other indazole derivatives have successfully employed MD simulations to elucidate their mechanism of action. For instance, research on indazole derivatives as inhibitors of enzymes like Hypoxia-Inducible Factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2) has utilized MD simulations to confirm the stability of the ligand-protein complexes and to analyze the intricate network of interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. These studies underscore the value of MD simulations in the rational design of novel therapeutics based on the indazole scaffold.

Although no direct MD simulation data for "this compound" was found, the established methodologies in the cited literature for other indazole derivatives would be applicable to investigate its potential interactions with protein targets. Such a study would involve docking the compound into the active site of a target protein, followed by MD simulations to assess the dynamics and stability of the resulting complex. Analysis of the simulation trajectories would provide insights into the binding energetics and the specific molecular interactions, which are crucial for structure-based drug design.

Future Directions and Emerging Trends in Indazole Research

Translational Potential of Indazole-Based Therapeutics

The indazole nucleus is a cornerstone in the development of targeted therapies, particularly in oncology. nih.gov Several indazole-based drugs have successfully transitioned from bench to bedside, demonstrating significant clinical impact and paving the way for new therapeutic explorations. nih.govbldpharm.com The versatility of the indazole scaffold allows it to interact with a wide array of biological targets, leading to a pipeline of compounds with potential applications in cancer, inflammation, and neurodegenerative diseases. nih.govresearchgate.net

Research is actively focused on identifying and validating new biological targets for indazole derivatives. For instance, compounds are being developed as inhibitors of enzymes crucial for cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1), extracellular signal-regulated kinases (ERK1/2), and histone deacetylases (HDACs). nih.govnih.gov One study identified an indazole derivative with an IC₅₀ value of 5.3 μM against IDO1, highlighting the potential of this scaffold in immunotherapy. nih.gov Another research effort produced 1H-indazole amide derivatives that showed potent enzymatic and cellular activity against ERK1/2, with IC₅₀ values as low as 9.3 nM. nih.gov

Beyond oncology, the neuroprotective properties of indazole compounds are gaining attention. The LRRK2 antagonist MLi-2 has shown efficacy in models of neurodegenerative diseases, and indazole-5-carboxamides have exhibited a strong affinity for monoamine oxidases, suggesting potential therapeutic avenues for conditions like Parkinson's disease. nih.govresearchgate.net Furthermore, the discovery of indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel opens up possibilities for developing novel immune modulators. nih.gov

The table below summarizes key indazole-based therapeutics that are either approved or in clinical investigation, showcasing the translational success of this scaffold.

Development of Novel Indazole Scaffolds with Improved Profiles

A major thrust in current indazole research is the rational design and synthesis of novel scaffolds with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.govresearchgate.net Medicinal chemists employ structure-based design, fragment-based screening, and systematic structure-activity relationship (SAR) studies to optimize the indazole core for specific biological targets. nih.govacs.orgelsevierpure.com

One key area of development is in the field of kinase inhibitors. nih.gov By strategically modifying substituents on the indazole ring, researchers can fine-tune the binding affinity and selectivity of these compounds. For example, optimization of the 3- and 6-positions of an indazole lead compound led to a derivative with an IC₅₀ of 3.06 nM for Mps1 kinase. acs.org Similarly, SAR studies of 1H-indazol-3-amine derivatives identified compounds with potent FGFR1 inhibitory activity (IC₅₀ = 2.9 nM), where the introduction of an N-ethylpiperazine group was found to be crucial for activity. mdpi.com Other work on PI3Kδ inhibitors showed that methylation of the indazole core could increase both potency and selectivity. acs.org

The development of microtubule-targeting agents is another promising frontier. nih.gov Several indazole derivatives have been shown to target the colchicine (B1669291) binding site on β-tubulin. Notably, compounds bearing a 3,4,5-trimethoxyphenyl substituent, similar to colchicine itself, have demonstrated potent microtubule inhibition, with some showing IC₅₀ values in the low nanomolar range (0.6–2 nM). nih.gov

The table below presents examples of novel indazole scaffolds and their reported biological activities, illustrating the ongoing efforts to generate next-generation therapeutics.

Methodological Advancements in Indazole Synthesis and Characterization

The growing importance of indazoles in drug discovery has spurred significant innovation in synthetic chemistry. nih.gov Research is focused on developing more efficient, selective, and environmentally friendly methods for constructing the indazole core and its derivatives, including building blocks like 1-Acetyl-1h-indazol-5-yl acetate (B1210297) . researchgate.netbenthamdirect.com These advancements are crucial for creating diverse compound libraries for screening and for the large-scale production of drug candidates.

Transition-metal catalysis remains a cornerstone of modern indazole synthesis. researchgate.netbohrium.com Catalysts based on palladium, copper, rhodium, and cobalt are widely used to facilitate key bond-forming reactions. nih.gov For example, Pd-catalyzed reactions are used for the direct synthesis of 2-aryl-substituted 2H-indazoles from 2-halobenzyl halides and arylhydrazines. acs.org Copper-catalyzed methods have been developed for N-N bond formation and for one-pot, three-component syntheses of 2H-indazoles. nih.govorganic-chemistry.org Furthermore, rhodium-catalyzed C-H activation and functionalization of azobenzenes provides an efficient route to various 2H-indazole derivatives. nih.gov

In line with the principles of green chemistry, new eco-friendly synthetic protocols are emerging. researchgate.netacs.org These methods utilize less hazardous reagents and solvents. Recent examples include the use of lemon peel powder as a natural, biodegradable catalyst for 1H-indazole synthesis under ultrasound irradiation and the use of polyethylene (B3416737) glycol (PEG) as a recyclable green solvent in copper-catalyzed reactions. researchgate.netacs.org Electrochemical methods also represent a green alternative, enabling the selective N1-acylation of indazoles without the need for chemical oxidants or reductants. organic-chemistry.org This latter method is directly relevant to the synthesis of N-acetylated indazoles.

The characterization of these novel compounds relies on a suite of advanced analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are essential for confirming the structure and purity of synthesized indazoles. X-ray crystallography is often employed to definitively determine the three-dimensional structure of the molecules and their complexes with protein targets, providing critical insights for structure-based drug design. acs.org

The table below highlights some of the modern synthetic strategies for indazole construction.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-Acetyl-1H-indazol-5-yl acetate, and how do reaction parameters influence yield?

- Answer : The synthesis typically involves alkylation or acetylation of the indazole core. A validated protocol (adapted from indazole derivatives) uses anhydrous acetone as the solvent, KOH (1.1 eq) as the base, and acetic anhydride as the acetylating agent. Reaction optimization at 50°C for 24 hours maximizes yield, followed by purification via silica gel chromatography (EtOAc/hexane 3:7) .

| Parameter | Optimal Value | Impact |

|---|---|---|

| Solvent | Anhydrous acetone | Prevents hydrolysis |

| Base | KOH (1.1 eq) | Ensures complete deprotonation |

| Temperature | 50°C | Balances reactivity/side reactions |

| Purification | Column chromatography | Removes unreacted starting material |

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H NMR (δ 2.3–2.5 ppm for acetyl CH3; δ 4.1–4.3 ppm for acetate OCH2) and ¹³C NMR (δ 170–175 ppm for carbonyl).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.

- X-ray Diffraction : Resolve spatial arrangement using SHELXT for structure solution and SHELXL for refinement (R1 < 5%) .

Q. How should researchers handle and store this compound to prevent degradation?

- Answer : Store in amber vials at −20°C under inert gas (argon). For aqueous studies, use sodium acetate buffer (pH 4.5–5.5) to minimize ester hydrolysis. Monitor stability via LC-MS every 6 months .

Advanced Questions

Q. How can contradictions between theoretical and experimental crystallographic data for this compound be resolved?

- Answer : Discrepancies often arise from disordered solvent molecules or anisotropic thermal motion. Use SHELXL’s refinement tools (e.g., PART, SIMU, DELU) to model disorder. Validate with R1 convergence (<5%) and check for twinning using PLATON. Cross-reference with NMR coupling constants to confirm conformation .

Q. What strategies optimize the compound’s stability in biological assays?

- Answer :

- Buffer Optimization : Use low-pH sodium acetate buffer (pH 5.0) to slow ester hydrolysis.

- Additives : Include 0.1% BSA to reduce non-specific binding.

- Temperature Control : Conduct assays at 4°C for short-term use. Validate stability via LC-MS quantification over 72 hours .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

- Answer : Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB 1ATP). Grid boxes should cover ATP-binding sites. Validate docking scores (ΔG) against in vitro IC50 values. Use molecular dynamics (AMBER) to assess binding stability over 100 ns simulations .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.